

Spectroscopic Analysis of (4-Methylpyrimidin-2-yl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (4-Methylpyrimidin-2-yl)methanol

Cat. No.: B585209

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of **(4-Methylpyrimidin-2-yl)methanol** (CAS No. 142650-13-3). While experimental spectroscopic data for this specific compound is not publicly available in common databases, this document outlines the expected spectral characteristics based on its chemical structure and provides standardized protocols for obtaining Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended to assist researchers in the identification, characterization, and quality control of **(4-Methylpyrimidin-2-yl)methanol** and related heterocyclic compounds in a drug discovery and development context.

Introduction

(4-Methylpyrimidin-2-yl)methanol is a heterocyclic compound containing a pyrimidine ring, a methyl group, and a hydroxymethyl substituent. Its molecular formula is C₆H₈N₂O, and it has a molecular weight of 124.14 g/mol. The structural features of this molecule make it a potential building block in medicinal chemistry for the synthesis of novel therapeutic agents. Accurate spectroscopic characterization is paramount for confirming the identity and purity of this compound. This guide details the standard methodologies for acquiring and interpreting NMR, IR, and MS data for this class of molecules.

Predicted Spectroscopic Data

Due to the absence of publicly available experimental spectra for **(4-Methylpyrimidin-2-yl)methanol**, this section provides predicted data based on the analysis of its chemical structure and comparison with similar compounds. These predictions serve as a reference for researchers who synthesize or acquire this compound.

Predicted ¹H NMR Data

The expected proton NMR spectrum of **(4-Methylpyrimidin-2-yl)methanol** would exhibit distinct signals corresponding to the different types of protons in the molecule.

Protons	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration
Pyrimidine-H (at C5)	~7.0-7.2	Doublet	1H
Pyrimidine-H (at C6)	~8.4-8.6	Doublet	1H
Methylene (-CH ₂ OH)	~4.6-4.8	Singlet	2H
Methyl (-CH ₃)	~2.4-2.6	Singlet	3H
Hydroxyl (-OH)	Variable (depends on solvent and concentration)	Singlet	1H

Predicted ¹³C NMR Data

The carbon NMR spectrum would provide information on the carbon skeleton of the molecule.

Carbon	Predicted Chemical Shift (δ , ppm)
Pyrimidine-C (C2)	~165-170
Pyrimidine-C (C4)	~160-165
Pyrimidine-C (C6)	~150-155
Pyrimidine-C (C5)	~118-122
Methylene (-CH ₂ OH)	~60-65
Methyl (-CH ₃)	~20-25

Predicted IR Data

The infrared spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.

Functional Group	Predicted Wavenumber (cm ⁻¹)	Intensity
O-H stretch (alcohol)	3200-3600	Strong, broad
C-H stretch (aromatic)	3000-3100	Medium
C-H stretch (aliphatic)	2850-3000	Medium
C=N stretch (pyrimidine)	1550-1650	Medium to Strong
C=C stretch (pyrimidine)	1400-1500	Medium to Strong
C-O stretch (alcohol)	1000-1200	Strong

Predicted Mass Spectrometry Data

In a mass spectrum, the molecular ion peak (M⁺) would be observed, along with characteristic fragmentation patterns.

Ion	Predicted m/z
[M] ⁺	124.06
[M-H] ⁺	123.05
[M-OH] ⁺	107.06
[M-CH ₂ OH] ⁺	93.05

Experimental Protocols

The following sections provide detailed, standardized methodologies for the spectroscopic analysis of small organic molecules like **(4-Methylpyrimidin-2-yl)methanol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

- Sample Preparation:
 - Weigh approximately 5-10 mg of the solid sample for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).[1]
 - Ensure the sample is fully dissolved. If necessary, gently warm the sample or use a vortex mixer.[1]
 - Filter the solution through a small plug of glass wool in a Pasteur pipette into a clean, dry 5 mm NMR tube to remove any particulate matter.
 - Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.
- Instrument Setup:
 - Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

- Insert the NMR tube into the spinner turbine and place it in the magnet.
- Lock the spectrometer onto the deuterium signal of the solvent.
- Shim the magnetic field to achieve optimal homogeneity and resolution.
- Data Acquisition:
 - Acquire the ^1H NMR spectrum using a standard pulse sequence. Typically, 8-16 scans are sufficient.
 - Acquire the ^{13}C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance and sensitivity of the ^{13}C nucleus.
- Data Processing:
 - Apply Fourier transformation to the raw data.
 - Phase the spectra and perform baseline correction.
 - Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm) or the residual solvent peak.
 - Integrate the signals in the ^1H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

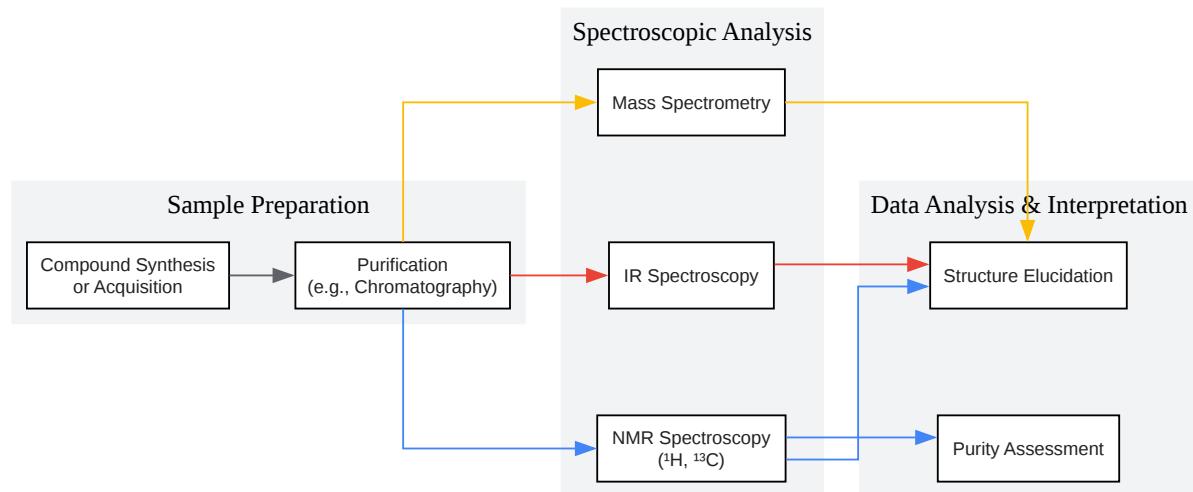
Objective: To identify the functional groups present in the molecule.

Methodology:

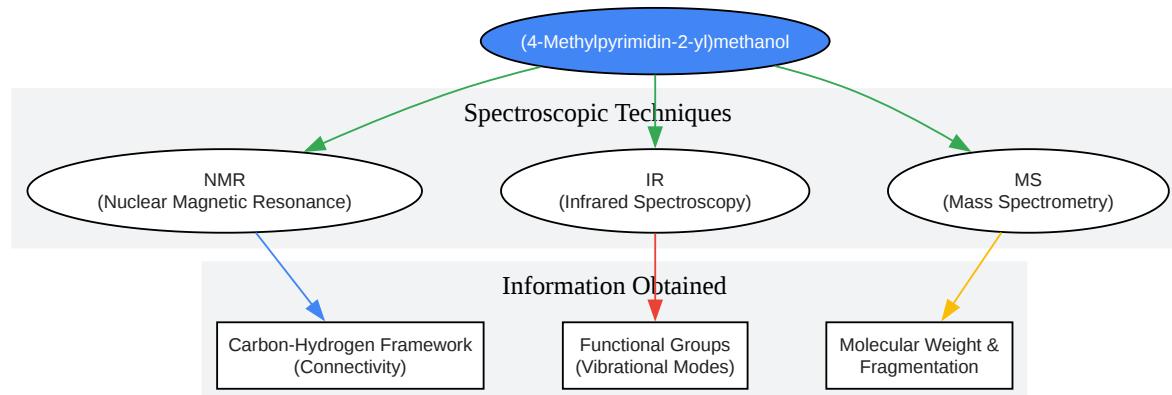
- Sample Preparation (Attenuated Total Reflectance - ATR):
 - This is often the simplest method for solid samples.
 - Place a small amount of the solid sample directly onto the ATR crystal.

- Apply pressure using the anvil to ensure good contact between the sample and the crystal.
- Sample Preparation (KBr Pellet):
 - Grind a few milligrams of the sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.[2]
 - Place the mixture into a pellet press and apply pressure to form a thin, transparent pellet.
- Sample Preparation (Thin Film):
 - Dissolve a small amount of the solid in a volatile solvent (e.g., dichloromethane or acetone).[3]
 - Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.[3]
- Data Acquisition:
 - Place the prepared sample (ATR unit, KBr pellet holder, or salt plate) in the sample compartment of an FTIR spectrometer.
 - Record a background spectrum of the empty sample holder (or pure KBr pellet).
 - Record the sample spectrum over the range of 4000-400 cm^{-1} .
- Data Processing:
 - The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
 - Label the significant peaks with their wavenumbers.

Mass Spectrometry (MS)


Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:


- Sample Preparation:
 - Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.
- Instrumentation and Ionization:
 - Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), which are soft ionization techniques suitable for this type of molecule.[\[4\]](#)
 - For more detailed fragmentation analysis, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) can be used if the compound is sufficiently volatile and thermally stable.[\[5\]](#)
- Data Acquisition:
 - Introduce the sample into the ion source via direct infusion or through a chromatographic system (LC-MS or GC-MS).
 - Acquire the mass spectrum in positive or negative ion mode. For **(4-Methylpyrimidin-2-yl)methanol**, positive ion mode is likely to be more informative, detecting the protonated molecule $[M+H]^+$.
 - If fragmentation data is desired, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).
- Data Analysis:
 - Identify the molecular ion peak to confirm the molecular weight of the compound.
 - Analyze the fragmentation pattern to gain further structural information.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship of the spectroscopic techniques.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the spectroscopic analysis of a chemical compound.

[Click to download full resolution via product page](#)

Caption: Relationship between spectroscopic techniques and the structural information obtained.

Conclusion

While experimental spectra for **(4-Methylpyrimidin-2-yl)methanol** are not readily found in the public domain, this guide provides a solid foundation for its spectroscopic characterization. The predicted NMR, IR, and MS data, in conjunction with the detailed experimental protocols, will enable researchers to confidently identify and assess the purity of this compound. The application of these standard spectroscopic techniques is fundamental to advancing research and development in medicinal chemistry and related scientific fields.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. eng.uc.edu [eng.uc.edu]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [Spectroscopic Analysis of (4-Methylpyrimidin-2-yl)methanol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b585209#spectroscopic-data-for-4-methylpyrimidin-2-yl-methanol-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com